molecular formula C9H12O2S B8281866 Acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester

Acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester

Cat. No. B8281866
M. Wt: 184.26 g/mol
InChI Key: UFYYKLMLKQWLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)ethyl acetate

InChI

InChI=1S/C9H12O2S/c1-7-4-6-12-9(7)3-5-11-8(2)10/h4,6H,3,5H2,1-2H3

InChI Key

UFYYKLMLKQWLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCOC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-methylthiophene (35.4 g, 200 mmol, ALFA) in diethyl ether (200 mL) was added drop wise to Mg turnings (5.35 g, 220 mmol) over ˜30 min at such a rate as to maintain gentle reflux (at the beginning the reaction was initiated with 2 drops of Br2). After refluxing for 1 h, 2.0M ethylene oxide in THF (150 mL, 300 mmol) was added drop wise at 0° C. over 1 h and stirring was continued at rt for 20 h. After cooling to 0° C. acetyl chloride (22.8 mL, 320 mmol) was added drop wise at 0° C. over 15 min an the suspension was stirred at rt for 18 h. The reaction mixture was diluted with diethyl ether (200 mL) and washed with 1M HCl (200 mL) and 10% brine (200 mL). The aqueous layers were extracted with diethyl ether (100 mL) and the combined organic layers were dried (Na2SO4) and evaporated affording 49 g brownish oil which was purified by distillation affording 32.8 g (89.0%, GC 96.4%) colorless oil, bp ˜120° C./10 mbar.
Quantity
35.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
22.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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